molecular formula C13H18N4O7 B14003066 2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate CAS No. 81892-64-0

2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate

Cat. No.: B14003066
CAS No.: 81892-64-0
M. Wt: 342.30 g/mol
InChI Key: QOZCPPSJSOBKQX-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- is a complex organic compound belonging to the class of nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (NO2) attached to an aromatic ring. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key component of this compound. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- involves several steps, starting with the formation of the imidazole ring. One common method for synthesizing imidazoles is the cyclization of amido-nitriles. This reaction typically involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

    Hydrolysis: The acetyloxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Imidazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential therapeutic effects.

    Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in designing new pharmaceuticals targeting specific diseases.

    Industry: Imidazole derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide and acetyloxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- can be compared with other imidazole derivatives, such as:

The uniqueness of 1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

81892-64-0

Molecular Formula

C13H18N4O7

Molecular Weight

342.30 g/mol

IUPAC Name

2-[2-acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate

InChI

InChI=1S/C13H18N4O7/c1-10(18)23-7-5-15(6-8-24-11(2)19)12(20)9-16-4-3-14-13(16)17(21)22/h3-4H,5-9H2,1-2H3

InChI Key

QOZCPPSJSOBKQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C(=O)CN1C=CN=C1[N+](=O)[O-]

Origin of Product

United States

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